1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine
Description
Historical Context and Significance of the Piperazine (B1678402) Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a privileged status in the field of medicinal chemistry. nih.gov Its journey in pharmacology began in the early 20th century, where it was initially introduced as an anthelmintic agent to combat parasitic worm infections. The mode of action was discovered to be the paralysis of parasites, which allowed the host to expel them.
Over the decades, the true value of the piperazine scaffold emerged not just from its inherent biological activity but from its remarkable versatility as a structural motif in drug design. nih.gov Chemists and pharmacologists recognized that the piperazine ring possesses a unique combination of properties that make it an ideal component for building new therapeutic agents. Its two nitrogen atoms provide sites for chemical modification, allowing for the attachment of various functional groups to modulate a molecule's biological activity and pharmacokinetic profile. nih.gov
Key characteristics that contribute to its significance include:
Physicochemical Properties: The nitrogen atoms can be protonated at physiological pH, which often enhances the water solubility of drug candidates, a crucial factor for bioavailability. nih.gov
Structural Rigidity and Flexibility: The chair conformation of the piperazine ring offers a degree of structural rigidity, which can be advantageous for specific binding to biological targets. At the same time, it can act as a flexible linker between different pharmacophores within a single molecule.
Synthetic Accessibility: The chemical reactivity of piperazine makes it a readily available and easy-to-handle building block in multi-step synthetic processes.
These attributes have cemented the piperazine moiety's role as a "privileged scaffold," a molecular framework that is recurrently found in drugs across a wide range of therapeutic areas.
Overview of Bioactive Piperazine-Containing Compounds and Their Research Landscape
The versatility of the piperazine scaffold has been exploited to develop a vast number of bioactive compounds. Its presence is noted in drugs targeting a wide array of diseases, demonstrating its broad applicability in medicinal chemistry. Research has extensively documented piperazine derivatives exhibiting activities such as antimicrobial, antidepressant, anticancer, anti-inflammatory, and antiviral properties. researchgate.net
The research landscape is rich with examples of successful drugs and clinical candidates incorporating this heterocyclic system. The ability to modify the piperazine core at its two nitrogen positions allows for fine-tuning of a compound's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This has led to the development of drugs with improved efficacy and specificity.
Below is an interactive table showcasing a selection of well-known piperazine-containing compounds and their primary therapeutic applications.
| Compound Name | Therapeutic Area/Activity |
| Ciprofloxacin | Antibacterial |
| Itraconazole | Antifungal |
| Imatinib | Anticancer (Tyrosine kinase inhibitor) |
| Clozapine | Antipsychotic |
| Buspirone | Anxiolytic |
| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) |
| Cetirizine | Antihistamine |
| Vortioxetine | Antidepressant |
This diverse range of applications underscores the immense success of the piperazine scaffold in drug discovery and development, solidifying its position as a cornerstone of modern medicinal chemistry.
Rationale for Investigating 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine as a Research Probe
While extensive research on the specific compound this compound is not widely published, the rationale for its synthesis and investigation as a research probe can be logically constructed by examining its constituent parts and related analogues. The molecule is a hybrid, combining the phenylsulfonylpiperazine core with a 4-fluorobenzyl group. Both moieties are of significant interest in medicinal chemistry.
The Phenylsulfonylpiperazine Scaffold: This structural class has been the subject of numerous research endeavors. Studies have identified phenylsulfonylpiperazine derivatives with a range of biological activities. For instance, this scaffold is a key component in compounds investigated as:
Anticancer agents: A recent study on a series of 20 phenylsulfonylpiperazine derivatives found several compounds to be cytotoxic against breast cancer cell lines, with one showing high selectivity for luminal breast cancer cells. nih.govmdpi.com Other research has explored similar structures for their antiproliferative activity against various cancer cell lines. researchgate.net
Inhibitors of Inward Rectifier Potassium (Kir) Channels: A novel (phenylsulfonyl)piperazine scaffold was identified as a potent inhibitor of the Aedes aegypti Kir1 channel, which is a promising target for the development of new mosquitocides to control the spread of diseases like Zika and dengue fever. nih.gov
Antiviral agents: Analogues containing the phenylsulfonylpiperazine moiety have been explored as potential inhibitors of viruses such as the Chikungunya virus.
The 4-Fluorobenzyl Moiety: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 4-fluorobenzyl group, specifically, is often used to enhance a molecule's properties. mdpi.com The fluorine atom can:
Improve Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life. tandfonline.com
Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the target protein, potentially increasing binding affinity and potency. tandfonline.com
Modulate Physicochemical Properties: It can alter properties like lipophilicity, which affects how a molecule moves through the body and enters cells. tandfonline.com
The 1-(4-fluorobenzyl)piperazine (B185958) fragment itself is a known precursor in the synthesis of various biologically active molecules, including chemokine antagonists and kinase inhibitors. sigmaaldrich.comncats.io
Therefore, the investigation of This compound is a logical step in a structure-activity relationship (SAR) study. By combining the biologically active phenylsulfonylpiperazine scaffold with the modulating 4-fluorobenzyl group, medicinal chemists can systematically explore how this specific combination of structural features impacts potency, selectivity, and pharmacokinetic properties against various biological targets. It represents a targeted design to potentially leverage the known activities of the core scaffold while improving drug-like properties through strategic fluorination.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVYUPWSGXWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203282 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-4-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305336-48-5 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-4-(phenylsulfonyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305336-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Fluorophenyl)methyl]-4-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Fluorobenzyl 4 Phenylsulfonyl Piperazine
Established Synthetic Routes to the Piperazine (B1678402) Core
The construction of the piperazine heterocycle is a well-established area of organic synthesis, with several robust methodologies available to chemists. These routes offer flexibility in introducing a variety of substituents onto the carbon and nitrogen atoms of the ring.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a fundamental and widely used method for constructing the piperazine ring and for its subsequent N-alkylation. mdpi.com One common strategy involves the reaction of a bis(2-haloethyl)amine with a suitable aniline (B41778) to form the heterocyclic ring. mdpi.com For N-alkylation, which involves adding substituents to the nitrogen atoms of a pre-formed piperazine ring, nucleophilic substitution on alkyl halides or sulfonates is a primary method. mdpi.com For instance, the reaction of N-methylpiperazine with a 3-chloropropyl derivative has been used in the synthesis of the drug Bosutinib. mdpi.com Similarly, 1-bis(4-fluorophenyl)methyl piperazine can be reacted with halogenated compounds via nucleophilic substitution to produce drugs like flunarizine (B1672889) and lomerizine. ossila.com
Another approach involves the ring-opening of chiral aziridines, derived from natural amino acids, by amino acid methyl esters. This method leads to the formation of chiral cis-2,5-disubstituted piperazines. rsc.org
Reductive Amination Protocols
Reductive amination is a key and versatile reaction for forming carbon-nitrogen bonds, making it highly valuable for the synthesis and derivatization of piperazines. thieme-connect.com This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to yield a more substituted amine. thieme-connect.com It is considered one of the most important methods for transforming piperazine into its N-alkyl analogs. mdpi.com
While classic reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are effective, they generate significant chemical waste. thieme-connect.com Modern approaches favor the use of molecular hydrogen (H₂) as the ideal reducing agent, often in continuous-flow hydrogenation reactors, which enhances safety and environmental friendliness. thieme-connect.com This technique has been successfully applied to the direct and scalable synthesis of benzylpiperazines from benzaldehyde (B42025) and piperazine without the need for protecting groups. thieme-connect.com The reaction can also be performed iteratively to create more complex polyamine structures based on the piperazine scaffold. nih.gov
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and modern method for the synthesis of N-arylpiperazines. mdpi.com This reaction efficiently creates a bond between an aryl halide (or triflate) and a nitrogen atom of the piperazine ring. nih.gov The process has been optimized with various palladium catalysts, ligands (like BINAP), bases, and solvent systems to achieve high yields, even with sterically hindered or electron-rich aryl chlorides. nih.govacs.org
This methodology allows for the modular construction of highly substituted piperazines under mild conditions. nih.govacs.org For example, palladium catalysts can promote the carboamination of aminoalkenes to form the piperazine ring, generating two new bonds and up to two stereocenters in a single step with high diastereoselectivity. nih.gov These reactions are versatile, enabling the synthesis of a wide array of piperazine derivatives by coupling various diamine components with propargyl units or other suitable precursors. acs.orgorganic-chemistry.org
Specific Synthesis of 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine
The synthesis of the target compound, this compound, can be achieved through a multi-step synthetic route. Based on established procedures for similar compounds, a common approach involves a sequential N-functionalization of the piperazine core. nih.gov
A plausible synthetic pathway is outlined below:
Monosulfonylation of Piperazine: The synthesis would commence with the reaction of piperazine with phenylsulfonyl chloride. To favor mono-substitution, a large excess of piperazine is typically used. The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) at a reduced temperature (e.g., 0 °C) to control reactivity. nih.gov This step yields the key intermediate, 1-(phenylsulfonyl)piperazine (B87590).
N-Alkylation: The second step involves the N-alkylation of 1-(phenylsulfonyl)piperazine with 4-fluorobenzyl chloride. This is a nucleophilic substitution reaction where the remaining secondary amine of the piperazine intermediate attacks the benzylic carbon of 4-fluorobenzyl chloride. The reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion. The final product is then isolated and purified using standard techniques like extraction and chromatography.
This sequential approach allows for the controlled introduction of two different substituents onto the nitrogen atoms of the piperazine ring.
Strategies for Structural Modification and Analogue Synthesis
Structural modifications of a lead compound are crucial in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties. For this compound, derivatization can be readily achieved by modifying the substituents on either nitrogen atom of the piperazine ring.
Introduction of Varied N-Substituents on the Piperazine Ring
The nitrogen atoms of the piperazine ring are the most common sites for structural modification. researchgate.net The introduction of diverse N-substituents can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. nih.govnih.govtandfonline.com
Table 1: Synthetic Strategies for N-Substituent Modification
| Strategy | Reagents & Conditions | Resulting Modification |
|---|---|---|
| N-Alkylation | Alkyl/benzyl (B1604629) halides (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Replaces H on a piperazine nitrogen with an alkyl or benzyl group (R). nih.gov |
| Reductive Amination | Aldehydes/ketones (R-CHO/R₂CO), Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) | Introduces a variety of substituted alkyl groups onto a piperazine nitrogen. mdpi.comthieme-connect.com |
| N-Arylation | Aryl halides (Ar-X), Palladium Catalyst, Ligand, Base | Attaches an aryl group (Ar) to a piperazine nitrogen. mdpi.comnih.gov |
| Sulfonylation | Sulfonyl chlorides (R-SO₂Cl), Base | Adds a sulfonyl group (R-SO₂) to a piperazine nitrogen. nih.gov |
| Acylation | Acyl chlorides/Anhydrides (R-COCl), Base | Forms an amide linkage by adding an acyl group (R-CO) to a piperazine nitrogen. nih.gov |
These synthetic methodologies provide a versatile toolkit for creating a library of analogues based on the this compound scaffold. For example, by varying the sulfonyl chloride in the initial step (e.g., using substituted benzenesulfonyl chlorides), analogues with different sulfonyl moieties can be synthesized. researchgate.netsemanticscholar.org Similarly, by using different alkylating agents in the second step (e.g., other substituted benzyl chlorides or different classes of alkyl halides), a wide range of substituents can be introduced at the other nitrogen position. nih.govnih.gov This systematic modification allows for a thorough investigation of how different structural features influence the compound's biological activity.
Aromatic Substitutions on the Fluorobenzyl Moiety
The 4-fluorobenzyl group of this compound presents a key site for derivatization through aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two existing substituents on the aromatic ring: the fluorine atom and the methylene-piperazine-sulfonyl group (-CH₂-Pip-SO₂Ph).
Fluorine is an ortho-, para-directing yet deactivating substituent due to the interplay of its strong inductive electron-withdrawing effect and its resonance electron-donating effect. The -CH₂-piperazine group, connected to the ring, acts as a weak activating group and is also ortho-, para-directing. The substitution pattern for incoming electrophiles is therefore directed to the positions ortho to the methylene (B1212753) group (C3 and C5) and ortho to the fluorine atom (C3 and C5). Consequently, electrophilic substitution is strongly favored at the C3 and C5 positions, which are ortho to the activating alkyl group and meta to the deactivating fluorine atom.
Common electrophilic aromatic substitution reactions that can be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C3 or C5 position.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom at the same positions.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H). youtube.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst. masterorganicchemistry.com However, the deactivating effect of fluorine might necessitate carefully optimized reaction conditions.
Nucleophilic aromatic substitution, while less common than electrophilic substitution, is also a possibility. libretexts.org The presence of the electron-withdrawing fluorine atom can facilitate the displacement of a different leaving group, particularly if it is positioned ortho or para to a strong electron-withdrawing group, which could be introduced in a prior step. libretexts.org
| Reaction | Reagents | Potential Major Product(s) | Governing Factors |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-((2/6)-Nitro-4-fluorobenzyl)-4-(phenylsulfonyl)piperazine | Ortho-, para-direction from -CH₂ and F; steric hindrance may favor substitution at C3/C5. |
| Bromination | Br₂, FeBr₃ | 1-((2/6)-Bromo-4-fluorobenzyl)-4-(phenylsulfonyl)piperazine | Strong ortho-, para-directing effects of substituents. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-((2/6)-Acyl-4-fluorobenzyl)-4-(phenylsulfonyl)piperazine | Requires forcing conditions due to the deactivating nature of fluorine. |
Modifications of the Phenylsulfonyl Group
The phenylsulfonyl group offers another avenue for structural diversification. The sulfonyl group (-SO₂) is a powerful electron-withdrawing group, making the attached phenyl ring significantly less reactive toward electrophilic aromatic substitution than unsubstituted benzene (B151609). ebi.ac.uk This deactivating nature means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are typically required for substitution to occur.
The sulfonyl group is a strong meta-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will predominantly yield products substituted at the meta-positions (C3' and C5') of the phenylsulfonyl ring.
Beyond substitution on the phenyl ring, the entire phenylsulfonyl moiety can be viewed as a modifiable unit. In medicinal chemistry and drug design, the introduction of sulfonyl groups can modulate physicochemical properties like solubility and metabolic stability. researchgate.net Furthermore, the phenyl portion can be replaced with other aromatic or heteroaromatic rings to explore structure-activity relationships. For instance, replacing the phenyl group with substituted phenyls (e.g., 4-methoxyphenylsulfonyl) or heterocyclic rings (e.g., pyridylsulfonyl) can significantly alter the electronic and steric profile of the molecule. frontiersin.org This strategy is a common approach to optimize the biological activity of lead compounds. nih.govresearchgate.net
| Modification Type | Example Reagents | Resulting Structure | Rationale |
|---|---|---|---|
| Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ (conc.) | -SO₂-(3-nitrophenyl) | Introduce polar group; meta-directing effect of -SO₂. |
| Moiety Replacement | Use of 4-methoxybenzenesulfonyl chloride in synthesis | -SO₂-(4-methoxyphenyl) | Alter electronic properties (electron-donating group). frontiersin.org |
| Moiety Replacement | Use of thiophene-2-sulfonyl chloride in synthesis | -SO₂-(2-thienyl) | Introduce a heteroaromatic ring to explore new interactions. |
Methodological Advancements in Piperazine Synthesis for Research Applications
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govrsc.org While traditional syntheses often focus on the functionalization of the nitrogen atoms, modern methodologies have increasingly targeted the modification of the carbon backbone of the piperazine ring to access greater structural diversity. mdpi.commdpi.com
Recent advancements have moved beyond classical methods like N-alkylation with alkyl halides or reductive amination. mdpi.com These newer strategies provide powerful tools for creating complex and substituted piperazine cores that can be incorporated into molecules like this compound.
Key methodological advancements include:
Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring represents a highly atom-economical approach to introduce substituents. mdpi.com Photoredox catalysis, in particular, has emerged as a powerful tool. For instance, iridium-based photoredox catalysts can be used to generate α-amino radicals from N-Boc protected piperazines, which can then couple with various partners to create C2-substituted piperazines. mdpi.comnih.gov
Catalytic Cyclization Methods: Novel catalytic processes for constructing the piperazine ring itself have been developed. These include iridium-catalyzed [3+3] cycloadditions of imines, which can produce highly substituted piperazines with excellent stereocontrol. acs.org Other methods involve the catalytic reductive cyclization of dioximes derived from primary amines. nih.gov
Programmable and Modular Synthesis: Organic photoredox catalysis has enabled programmable approaches to piperazine synthesis. nih.govorganic-chemistry.org These methods often involve the cyclization of readily accessible diamine starting materials with various aldehydes or other condensation partners, allowing for a modular and highly diversifiable route to complex piperazine cores. nih.gov
These advanced methodologies offer significant advantages over traditional approaches, including milder reaction conditions, greater functional group tolerance, and access to previously challenging substitution patterns.
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Traditional N-Alkylation | Reaction of a piperazine with an alkyl halide. mdpi.com | Simple, well-established. | Limited to N-substitution, can lead to over-alkylation. |
| Catalytic C-H Functionalization | Direct activation and substitution of a C-H bond on the piperazine ring. mdpi.com | High atom economy, accesses novel substitution patterns. | May require specific protecting groups and specialized catalysts. |
| Photoredox Catalysis | Use of light and a photocatalyst to enable radical-based cyclizations or substitutions. nih.gov | Mild conditions, high functional group tolerance, programmable. | Requires photochemical reactor setup. |
| Catalytic Cycloaddition | Construction of the piperazine ring from acyclic precursors using a catalyst. acs.org | High control over stereochemistry, access to complex cores. | Substrate scope can be limited by the catalyst system. |
Target Specific Modulatory Effects and Mechanistic Elucidation of 1 4 Fluorobenzyl 4 Phenylsulfonyl Piperazine and Its Analogues
Enzyme Inhibition Studies
The piperazine (B1678402) scaffold, a common feature in many biologically active compounds, has been the subject of extensive research to explore its potential as a modulator of various enzymatic activities. The introduction of fluorobenzyl and phenylsulfonyl moieties to this core structure has led to the development of analogues with a range of inhibitory potencies against several key enzymes implicated in different physiological and pathological processes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research
Analogues of 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine have been investigated for their potential to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A study focusing on a series of 1,4-bis(phenylsulfonyl) piperazine derivatives demonstrated that these compounds exhibit DPP-4 inhibitory activity. researchgate.netnih.gov The research revealed that the inhibitory capacity of these compounds ranged from 11.2% to 22.6% at a concentration of 100 µmol/L. researchgate.netnih.gov
The structure-activity relationship (SAR) studies within this series of compounds indicated that the nature and position of substituents on the phenylsulfonyl ring played a crucial role in their inhibitory potency. researchgate.netnih.gov Specifically, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring enhanced the inhibitory activity more than electron-donating groups like a methyl group at the same position. researchgate.netnih.gov Furthermore, the position of the substituent was found to be a determining factor, with meta-substituted compounds showing less favorable activity. researchgate.netnih.gov While these findings are for 1,4-bis(phenylsulfonyl) piperazine derivatives, they provide valuable insights into the potential of the broader phenylsulfonyl piperazine scaffold as a source of DPP-4 inhibitors.
Table 1: DPP-4 Inhibition by 1,4-bis(phenylsulfonyl) piperazine derivatives
| Compound Type | Concentration (µmol/L) | Inhibition (%) | Key Structural Features |
|---|---|---|---|
| 1,4-bis(phenylsulfonyl) piperazine derivatives | 100 | 11.2 - 22.6 | Electron-withdrawing groups enhance activity |
Alpha-Amylase Inhibition Mechanisms
In the context of carbohydrate metabolism, alpha-amylase is another key enzyme that has been targeted by phenylsulfonyl piperazine analogues. Research into a series of five synthesized phenylsulfonyl piperazine derivatives revealed notable inhibitory activity against α-amylase. bohrium.comresearchgate.net One particular compound in this series, identified as compound 4, demonstrated an inhibitory percentage of 80.61±0.62%, which was found to be more potent than the standard drug acarbose (B1664774) (78.81±0.02%). bohrium.com
Molecular docking studies suggested that this potent inhibition was due to specific interactions within the enzyme's active site, including π-π stacking and π-anion interactions with key residues. bohrium.com Although the precise structure of "compound 4" is not detailed in the available literature, these findings highlight the potential of the phenylsulfonyl piperazine scaffold in the development of α-amylase inhibitors.
Table 2: Alpha-Amylase Inhibition by Phenylsulfonyl Piperazine Analogues
| Compound | Inhibition (%) | Standard Drug (Acarbose) Inhibition (%) |
|---|---|---|
| Phenylsulfonyl piperazine derivative (compound 4) | 80.61 ± 0.62 | 78.81 ± 0.02 |
Tyrosinase Inhibition Investigations
The 1-(4-fluorobenzyl)piperazine (B185958) moiety has been a key structural feature in the development of potent tyrosinase inhibitors. nih.govnih.govresearchgate.net Tyrosinase is a crucial enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. A series of compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment were synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus. nih.gov
Several of these analogues demonstrated excellent inhibitory effects at low micromolar concentrations. nih.gov For instance, one of the most potent compounds identified, compound 25, exhibited an IC50 value of 0.96 μM, which was approximately 20-fold more potent than the reference compound, kojic acid (IC50 = 17.76 μM). nih.gov Another highly active analogue, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26), showed an even lower IC50 of 0.18 μM, making it about 100-fold more active than kojic acid. nih.govresearchgate.net Kinetic studies revealed that these potent analogues act as competitive inhibitors of tyrosinase. nih.gov
Table 3: Tyrosinase Inhibition by 4-(4-fluorobenzyl)piperazine Analogues
| Compound | IC50 (µM) | Reference (Kojic Acid) IC50 (µM) |
|---|---|---|
| Compound 25 | 0.96 | 17.76 |
| Compound 26 | 0.18 | 17.76 |
Beta-Secretase 1 (BACE1) Modulation
The piperazine sulfonamide scaffold has also been explored for its potential to modulate the activity of beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov Research in this area has led to the synthesis and evaluation of various N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides. nih.gov
These compounds were found to have BACE1 inhibitory activity with IC50 values in the low micromolar range. nih.gov Interestingly, docking studies and biological evaluation of individual enantiomers suggested that the stereochemistry at the hydroxyl group in the linker portion of the molecule did not significantly impact the inhibitory activity against BACE1 for this particular class of compounds. nih.gov While specific data for this compound is not available, these findings with related sulfonamide-containing piperazine derivatives suggest that this structural class holds promise for BACE1 inhibition.
Table 4: BACE1 Inhibition by N-substituted Arylsulfonamide Piperazine Analogues
| Compound Class | IC50 Range | Key Finding |
|---|---|---|
| N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides | Low micromolar | Stereochemistry at the hydroxyl linker did not significantly affect activity. |
SARS-CoV-2 Main Protease (3CLpro) Inhibition
In the search for antiviral agents against SARS-CoV-2, the main protease (3CLpro or Mpro) has been a prime target. Piperazine derivatives have emerged as a promising scaffold for the development of 3CLpro inhibitors. Both non-covalent and covalent inhibitors based on the piperazine structure have been designed and synthesized. nih.govnih.gov
One study reported a potent non-covalent, non-peptide inhibitor featuring a 1,2,4-trisubstituted piperazine scaffold, with an optimized compound (GC-14) inhibiting Mpro with a high potency (IC50 = 0.40 μM). nih.gov Another investigation focused on covalent inhibitors and identified a compound (GD-9) with a piperazine scaffold that exhibited significant enzymatic inhibition of Mpro with an IC50 of 0.18 μM. nih.gov These studies underscore the versatility of the piperazine scaffold in designing inhibitors for the SARS-CoV-2 main protease, suggesting that derivatives of this compound could also be explored for this activity.
Table 5: SARS-CoV-2 3CLpro Inhibition by Piperazine Derivatives
| Compound | Inhibition Type | IC50 (µM) |
|---|---|---|
| GC-14 | Non-covalent | 0.40 |
| GD-9 | Covalent | 0.18 |
Topoisomerase I Inhibition
The potential of piperazine derivatives to act as anticancer agents has been linked to their ability to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes. nih.gov While much of the research on sulfonyl piperazine compounds has focused on their inhibitory activity towards Topoisomerase II, the general mechanism of action for topoisomerase poisons involves the stabilization of the enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. nih.gov
Molecular docking and spectroscopic studies have indicated that sulfonyl piperazine compounds can bind to both topoisomerase and DNA. nih.gov Although specific inhibitory data for this compound against Topoisomerase I is not available in the reviewed literature, the established activity of related piperazine derivatives against topoisomerases suggests this as a potential area for future investigation.
Phospholipase A2 (cPLA2, sPLA2) Inhibition
Research into the direct inhibitory effects of this compound on cytosolic phospholipase A2 (cPLA2) and secretory phospholipase A2 (sPLA2) is not extensively detailed in the currently available literature. However, the broader family of piperazine-containing compounds has been investigated for interactions with various enzyme systems. Phospholipase A2 enzymes are critical in mediating inflammatory pathways through the release of arachidonic acid from the cell membrane, which is then converted into prostaglandins (B1171923) and leukotrienes. nih.gov The inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs.
Receptor Binding and Functional Modulation
The piperazine scaffold is a well-known pharmacophore in the development of ligands for various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. Analogues of this compound have been evaluated for their binding affinities at these receptors.
Studies have shown that modifications of the piperazine ring and its substituents can significantly influence binding affinity and functional activity at both serotonin and dopamine receptors. For example, arylpiperazine derivatives are known to interact with a range of serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine D2 receptors. researchgate.netnih.gov The nature of the substituent on the phenyl ring can modulate the affinity and selectivity. For instance, the introduction of a methoxy (B1213986) group on the aromatic ring of related piperazine compounds has been shown to influence their binding profile. researchgate.net
The functional modulation of these receptors by such compounds can be complex, ranging from agonism to antagonism. Blockade of D2 receptors is a key mechanism of action for many antipsychotic drugs, while modulation of serotonin receptors can have effects on mood and cognition. nih.govdntb.gov.ua The specific compound, this compound, would require dedicated radioligand binding assays and functional studies to fully characterize its profile at these neurotransmitter receptors.
Beyond serotonin and dopamine receptors, piperazine-based structures have been investigated for their activity at other receptor targets. For example, certain piperazine derivatives have shown affinity for sigma receptors (σ1 and σ2). nih.gov These receptors are involved in a variety of cellular functions and are considered potential targets for therapeutic intervention in neurological disorders. One study on a related compound, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, demonstrated high affinity for σ1 receptors. nih.gov
Additionally, the P2X4 receptor, a ligand-gated ion channel, has been identified as a target for some piperazine-based antagonists. nih.gov The structural features of this compound make it a candidate for broader screening against a panel of receptors to identify any additional, previously uncharacterized biological activities.
Antiviral Activity and Mechanisms of Action
Recent research has identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as potent and selective inhibitors of the Chikungunya virus (CHIKV). mdpi.comnih.gov CHIKV is a mosquito-borne alphavirus that causes fever and severe joint pain. nih.gov
A study focused on the optimization of a lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, which demonstrated an EC50 of 8.68 μM against CHIKV. researchgate.netacs.orgnih.gov Through structure-activity relationship (SAR) studies, researchers aimed to enhance antiviral potency while reducing cytotoxicity. researchgate.netacs.orgnih.gov These studies revealed that the 1,4-piperazine linker is crucial for potent antiviral activity. acs.orgnih.gov An optimized analogue displayed a significantly improved EC50 value of 3.95 μM and a higher selectivity index. researchgate.netnih.gov
The proposed mechanism of action for this class of compounds involves the inhibition of the viral capping enzyme nsP1. mdpi.com Reverse genetics studies have identified mutations in the C-terminal region of nsP1 that confer resistance to these inhibitors, supporting its role as the primary target. nih.gov
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine | 8.68 | 122 | 14.2 |
| Optimized Analogue (6a) | 3.95 | 260 | >61 |
The this compound scaffold is also of interest in the context of HIV-1 therapeutics, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net NNRTIs are a critical component of highly active antiretroviral therapy (HAART) and act by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting its function. mdpi.commdpi.com
While direct experimental data on this compound as an NNRTI is limited, the diarylpyrimidine (DAPY) class of NNRTIs, which can incorporate piperazine sulfonyl moieties, has shown significant promise. nih.govresearchgate.net These compounds are designed to enhance interactions with the backbone of the reverse transcriptase enzyme, which can improve their potency against both wild-type and drug-resistant strains of HIV-1. nih.gov
One study reported a diarylpyrimidine derivative bearing a piperazine sulfonyl group that demonstrated single-digit nanomolar potency against wild-type and five mutant HIV-1 strains, outperforming the approved drug etravirine. nih.gov The design of such potent NNRTIs often involves creating molecules that can fit within the flexible NNRTI binding pocket and form key interactions with amino acid residues. mdpi.com The structural elements of this compound suggest it could serve as a fragment or lead structure in the design of novel NNRTIs.
Antimicrobial Research
Derivatives of the phenylsulfonylpiperazine scaffold have been a subject of extensive antimicrobial research, demonstrating a range of activities against various bacterial and fungal pathogens.
Antibacterial Spectrum and Efficacy Against Gram-Positive Strains
Analogues of this compound have shown notable efficacy against Gram-positive bacteria. A novel antibacterial compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), was found to be effective against resistant nosocomial pathogens, with a minimum inhibitory concentration (MIC) of 4 μg/mL against Staphylococcus aureus and 8 μg/mL against Enterococcus faecium. nih.govnih.gov Another study focused on S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol, which were evaluated for activity against Bacillus subtilis and S. aureus. The substitutions on the thiol group were found to significantly influence the antibacterial efficacy, ranging from moderate to excellent. researchgate.net
Furthermore, research into Ru-based metallodrugs containing phenylsulfonyl indole (B1671886) derivatives revealed strong bacteriostatic effects against S. aureus. nih.gov One particular complex, RuS2, demonstrated a lower MIC than many common antibiotics and was able to kill over 99.9% of S. aureus within two hours at a concentration of 16 μg mL⁻¹. nih.gov The synthesis of 4-benzyl-piperazinyl-s-triazine derivatives also yielded compounds with considerable antibacterial activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. researchgate.net
| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Staphylococcus aureus | 4 μg/mL | nih.gov |
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Enterococcus faecium | 8 μg/mL | nih.gov |
| 5-[1-(phenylsulfonyl)piperidin-4-yl] derivatives | Bacillus subtilis | Variable (Moderate to Excellent) | researchgate.net |
| 5-[1-(phenylsulfonyl)piperidin-4-yl] derivatives | Staphylococcus aureus | Variable (Moderate to Excellent) | researchgate.net |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | 2.5 ± 0.0 μg/mL | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 ± 2.9 μg/mL | nih.gov |
Antibacterial Spectrum and Efficacy Against Gram-Negative Strains
The activity of phenylsulfonylpiperazine derivatives extends to Gram-negative bacteria, although often with higher MIC values compared to Gram-positive strains. The compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) showed MICs of 32 μg/mL against Acinetobacter baumannii and 64 μg/mL against Klebsiella pneumoniae. nih.govnih.gov Notably, the efficacy of PSPC against Gram-negative bacteria was enhanced by more than four-fold when used in combination with the efflux pump inhibitor phenylalanine arginyl β-naphthylamide (PAβN) or with sub-inhibitory concentrations of polymyxin (B74138) B. nih.govnih.gov
Similarly, derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol were tested against Shigella sonnei and Escherichia coli. researchgate.net Phenylsulfonamide derivatives of amino acids also showed broad-spectrum activity, with zones of inhibition observed against Gram-negative bacteria including E. coli, Klebsiella, Proteus, and Pseudomonas. researchgate.net The Ru-based complex RuS2, which was potent against S. aureus, also displayed robust bactericidal efficacy against E. coli when combined with subinhibitory concentrations of polymyxin B. nih.gov
| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Acinetobacter baumannii | 32 μg/mL | nih.gov |
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Klebsiella pneumoniae | 64 μg/mL | nih.gov |
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Pseudomonas aeruginosa | >64 μg/mL | nih.gov |
| 5-[1-(phenylsulfonyl)piperidin-4-yl] derivatives | Shigella sonnei | Variable | researchgate.net |
| 5-[1-(phenylsulfonyl)piperidin-4-yl] derivatives | Escherichia coli | Variable | researchgate.net |
| Phenylsulfonamide-amino acid derivatives | E. coli, Klebsiella, Proteus, Pseudomonas | Variable (Zone of Inhibition) | researchgate.net |
Antifungal Research
The piperazine scaffold is also a component of molecules investigated for antifungal properties. nih.gov Studies on (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives demonstrated that these compounds can suppress the virulence of Candida albicans by interfering with its morphological transition, a key factor in its pathogenicity. nih.gov Other research efforts have focused on designing novel monoterpene-azole hybrids that incorporate a piperazine linker to combine the structural features of azole antifungals with monoterpenes, which have also shown fungicidal properties. mdpi.com Benzoic acid derivatives, which can be structurally related, have demonstrated strong antifungal activity against Moniliophthora roreri, a phytopathogenic fungus. mdpi.com
Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)
The precise antimicrobial mechanisms for the this compound class are multifaceted and can depend on the specific analogue. For some derivatives, the mechanism involves the destruction of the bacterial membrane, leading to depolarization and the induction of reactive oxygen species (ROS). nih.gov For fluoroquinolone antibiotics, which frequently contain a piperazine ring, a primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, and their inhibition leads to DNA damage and cell death. nih.gov In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often more susceptible. nih.gov While not definitively proven for this compound itself, the structural similarities to other piperazine-containing antibacterials suggest that inhibition of these topoisomerases is a plausible mechanism of action.
Antineoplastic Investigations and Cell Cycle Modulation
The phenylsulfonylpiperazine scaffold is a prominent feature in the design of novel antineoplastic agents, with numerous studies highlighting the antiproliferative and cytotoxic activities of its derivatives against a variety of cancer cell lines. nih.govnih.gov
A series of 20 phenylsulfonylpiperazine derivatives were evaluated for their in vitro activity against breast cancer cells. nih.govnih.gov Several derivatives were found to impair cell viability, with the luminal breast cancer cell line MCF7 showing particular sensitivity. nih.govnih.gov The most promising compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited an IC₅₀ of 4.48 μM in MCF7 cells and demonstrated significant antiproliferative and antimigratory activities. nih.govnih.gov
In another study, a series of novel 4-substituted phenylsulfonyl piperazines hybridized with a tetrazole moiety were synthesized and screened for their inhibitory effects on human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and human pancreatic carcinoma (PANC-1) cell lines. ijpsonline.comresearchgate.net Many of these hybrid compounds showed significant growth inhibitory activity, with GI₅₀ values often below 0.1 µM against all tested cell lines. ijpsonline.comresearchgate.net Specifically, compounds 7e and 7n were highly active against SiHa and MDA-MB-231 cell lines, while others showed potent activity against the PANC-1 cell line. researchgate.net
The mechanisms underlying the antineoplastic effects of these compounds are under investigation. Some piperazine derivatives have been shown to induce DNA damage and activate the G2/M cell cycle checkpoint in cancer cells. nih.gov For example, the maleimide (B117702) derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione was found to induce a mitochondria-dependent apoptosis pathway, damage DNA, and affect the G2/M transition checkpoint in human colon carcinoma HCT116 cells. mdpi.com Other studies on piperine, which contains a piperidine (B6355638) ring, have shown it can reduce neoplastic progression by causing cell cycle arrest. mdpi.com These findings suggest that phenylsulfonylpiperazine derivatives may exert their anticancer effects through multiple pathways, including the induction of apoptosis and modulation of the cell cycle.
| Compound/Analogue Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast) | IC₅₀ = 4.48 μM | nih.govnih.gov |
| Tetrazole-piperazinesulfonamide hybrids (e.g., 7e, 7n) | SiHa (Cervical) | GI₅₀ ≤ 0.2 µM | researchgate.net |
| Tetrazole-piperazinesulfonamide hybrids (e.g., 7e, 7n) | MDA-MB-231 (Breast) | GI₅₀ ≤ 0.2 µM | researchgate.net |
| Tetrazole-piperazinesulfonamide hybrids (e.g., 7g, 7l, 7p) | PANC-1 (Pancreatic) | GI₅₀ ≤ 0.1 µM | researchgate.net |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Various (Liver, Breast, Colon, etc.) | Significant Growth Inhibition | researchgate.net |
Modulation of Cell Viability and Proliferation in Cancer Cell Lines
Derivatives of phenylsulfonylpiperazine have been the subject of numerous studies to evaluate their cytotoxic and antiproliferative effects against various cancer cell lines. Research into compounds structurally related to this compound has revealed significant potential in curbing the growth of malignant cells.
A study investigating a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated potent cytotoxic activity across a panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. mdpi.comresearchgate.net For instance, certain analogues exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar, and even nanomolar, range against cell lines such as T47D (breast cancer) and HEP3B (liver cancer). mdpi.com Specifically, compounds with substitutions on the benzoyl moiety showed significant cell growth inhibitory activity. mdpi.com
Another study on phenylsulfonylpiperazine derivatives identified compounds with notable cytotoxicity against the MCF7 breast cancer cell line. nih.gov One promising compound from this series, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, displayed an IC50 value of 4.48 μM against MCF7 cells, indicating a high degree of potency. nih.gov The cytotoxic action of sulfonamides is thought to be enhanced by certain structural modifications, such as a 4-chloro substitution in the benzhydryl moiety. nih.gov
The antiproliferative assays of various piperazine derivatives have consistently shown their potential as anticancer agents. For example, some novel 4-acyl-2-substituted piperazine urea (B33335) derivatives have shown high cytotoxic activity against breast cancer cells, with IC50 values ranging from 2.7 to 19.5 µM. mdpi.com These findings underscore the therapeutic potential of the broader class of compounds to which this compound belongs.
Table 1: Cytotoxic Activity of Selected Phenylsulfonylpiperazine Analogues
| Compound Analogue | Cancer Cell Line | IC50/GI50 (µM) |
|---|---|---|
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast) | 4.48 nih.gov |
| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast) | 1.91 mdpi.com |
| 1-(4-bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HEP3B (Liver) | 1.67 mdpi.com |
| 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | CAMA-1 (Breast) | 1.22 mdpi.com |
| 4-NO2 urea derivative (Compound 9) | MCF7 (Breast) | 15.8 mdpi.com |
Induction of Apoptosis in Malignant Cells
The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Evidence suggests that piperazine derivatives can trigger this process in malignant cells. For instance, one study reported that a novel piperazine derivative potently induces caspase-dependent apoptosis in cancer cells. e-century.us This particular compound was found to be effective at very low concentrations, with GI50 values less than 0.16 µM against K562 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cell lines. e-century.us The apoptotic pathway is often initiated through the activation of caspases, a family of cysteine proteases that execute the cell death program. The ability of piperazine-containing compounds to induce this cascade highlights their potential as anticancer agents. e-century.us
While direct studies on this compound are not extensively documented in the available literature, the known pro-apoptotic activity of its analogues provides a strong rationale for investigating its potential in this area. The structural features of these compounds appear to be conducive to interacting with cellular targets that regulate apoptosis.
Impact on Key Signaling Pathways in Oncogenesis
The anticancer effects of piperazine derivatives are often underpinned by their ability to modulate critical signaling pathways that are dysregulated in cancer. Research has indicated that these compounds can interfere with multiple pathways implicated in cell proliferation, survival, and metastasis.
One study on a potent piperazine derivative suggested that its anticancer activity stems from the inhibition of several key signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway. e-century.us The PI3K/AKT pathway is a central regulator of cell growth and survival, and its inhibition can lead to the induction of apoptosis. Similarly, Src family kinases and the BCR-ABL fusion protein are important drivers of oncogenesis in various cancers, and their inhibition is a validated therapeutic strategy.
Furthermore, a derivative of phenylsulfonylpiperazine was found to affect the expression of genes involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. nih.gov This was evidenced by the upregulation of E-Cadherin transcripts (CDH1), a key cell-cell adhesion molecule whose loss is a hallmark of EMT. nih.gov By modulating these fundamental oncogenic pathways, piperazine derivatives can exert a multi-pronged attack on cancer cells.
Anti-inflammatory Pathway Modulation
In addition to their anticancer properties, piperazine derivatives have also been investigated for their anti-inflammatory effects. Chronic inflammation is a known driver of many diseases, including cancer, making compounds with dual anticancer and anti-inflammatory activities particularly valuable.
Reduction of Inflammatory Markers
Studies on various piperazine derivatives have demonstrated their ability to reduce the levels of key pro-inflammatory markers. For example, a novel piperazine compound was shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a pleurisy test. nih.gov These cytokines are central mediators of the inflammatory response. nih.govnih.gov Another study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety also highlighted their potent anti-inflammatory activities. mdpi.com
The ability to suppress the production of such inflammatory mediators suggests that compounds like this compound could play a role in managing inflammatory conditions.
Table 2: Effect of Piperazine Analogues on Inflammatory Markers
| Compound Analogue | Inflammatory Model | Effect |
|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced pleurisy | Reduction of IL-1β and TNF-α levels nih.gov |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Carrageenan-induced paw edema | Reduced edema and cell migration nih.gov |
| Methyl salicylate derivatives with piperazine | Xylol-induced ear edema and Carrageenan-induced paw edema | Favorable anti-inflammatory activity mdpi.com |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of piperazine derivatives are thought to be mediated through various mechanisms. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, potent inflammatory mediators. researchgate.netyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects through this pathway. researchgate.netyoutube.com
Another potential mechanism is the modulation of signaling pathways that control the expression of inflammatory genes. For instance, the NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. researchgate.netmdpi.com The serotonergic pathway has also been implicated in the anti-inflammatory and anti-nociceptive effects of some piperazine derivatives. nih.gov A study on one such compound showed that its effects were antagonized by agents that interfere with serotonin signaling, suggesting an interaction with this neurotransmitter system. nih.gov
Metabolic Pathway Elucidation (e.g., Defluorination)
Understanding the metabolic fate of a drug candidate is crucial for its development. For fluorinated compounds like this compound, a key metabolic process to consider is defluorination. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability and pharmacokinetic properties. researchgate.net
While direct metabolic studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, in vitro metabolism studies of 1-(4-[18F]fluorobenzyl)-4-phenylpiperazine using mouse liver S9 fraction revealed that defluorination is a main metabolic pathway. e-century.us This process can lead to the liberation of fluoride (B91410) ions. nih.gov The rate and extent of defluorination can have significant implications for both the efficacy and potential toxicity of a fluorinated drug. nih.gov It is known that fluorinated aromatic compounds are generally more resistant to metabolic defluorination by cytochrome P450 enzymes compared to aliphatic compounds; however, it does occur for some drugs. researchgate.net Further investigation into the specific metabolic pathways of this compound is warranted to fully characterize its pharmacokinetic profile.
Structure Activity Relationship Sar Investigations for 1 4 Fluorobenzyl 4 Phenylsulfonyl Piperazine Analogues
Influence of the Fluorobenzyl Moiety on Biological Activity
The presence and position of the fluorine atom on the benzyl (B1604629) ring significantly modulate the compound's biological profile. Studies have shown that halogen substitution on this ring is often essential for potent inhibitory effects. frontiersin.orgpolyu.edu.hk
Positional Importance : While direct comparisons of 2-fluoro, 3-fluoro, and 4-fluoro isomers for the 1-(fluorobenzyl)-4-(phenylsulfonyl)piperazine scaffold are not extensively detailed in the provided research, related studies on similar compounds highlight the importance of the substituent's location. For instance, in a series of tyrosinase inhibitors, the 4-fluorobenzyl portion was identified as the key component orienting towards the catalytic site. nih.gov
Nature of the Substituent : The substitution of fluorine with other halogens or functional groups has been explored. In one study on equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen on the phenyl moiety attached to the piperazine (B1678402) ring was found to be essential for inhibitory activity. frontiersin.orgpolyu.edu.hk General findings across various piperazine derivatives suggest that compounds substituted with fluorine atoms on the benzene (B151609) ring often exhibit the best activity. nih.gov
Table 1: Effect of Benzyl Ring Substitution on Biological Activity (Illustrative) This table is a conceptual representation based on general findings in the literature, as specific comparative data for the parent compound was not available.
| R (Position on Benzyl Ring) | Relative Activity | Reference |
|---|---|---|
| 4-F | High | nih.govnih.gov |
| 2-F | Essential for activity (in related series) | frontiersin.orgpolyu.edu.hk |
| 4-Cl | Active | frontiersin.orgpolyu.edu.hk |
| 4-H (unsubstituted) | Reduced or Abolished Activity | frontiersin.orgpolyu.edu.hk |
The methylene (B1212753) (-CH2-) bridge connecting the fluorophenyl ring to the piperazine nitrogen plays a crucial role in providing the optimal spatial orientation for target binding. Altering the length or flexibility of this linker can dramatically affect biological activity.
In studies of related compounds, the length of the arylalkyl chain has been systematically modified to determine its impact on affinity for sigma receptors. nih.gov For a series of tyrosinase inhibitors, analogues that lacked the methylene bridge displayed less activity than their benzyl counterparts, underscoring the importance of this specific linker for effective interaction with the target enzyme. nih.gov The introduction of this linker provides a degree of conformational flexibility that allows the fluorophenyl head to adopt a favorable binding pose within the receptor pocket.
Contribution of the Phenylsulfonyl Group to Target Interaction
The phenylsulfonyl group at the N4 position of the piperazine ring is integral to the molecule's electronic properties and its ability to form key interactions with biological targets.
Modifying the substitution pattern on the phenyl ring of the phenylsulfonyl moiety has been a successful strategy for tuning the biological activity of these compounds. A study on novel 4-substituted phenylsulfonyl piperazines revealed that the nature and position of substituents significantly influenced their antiproliferative activity against various cancer cell lines. researchgate.net
For example, compounds were synthesized by coupling different substituted phenylsulfonyl piperazines with other moieties. The resulting hybrid compounds were screened for their growth inhibitory effects on human cervical (SiHa), breast (MDA-MB-231), and pancreatic (PANC-1) cancer cell lines. researchgate.net The results showed that certain substitutions led to potent antiproliferative activity, with some compounds exhibiting GI50 values of less than 0.1 µM against the PANC-1 cell line. researchgate.net This indicates that the electronic and steric properties of the substituents on the phenylsulfonyl ring are critical for potent bioactivity.
Table 2: Antiproliferative Activity (GI₅₀, µM) of Phenylsulfonyl-Substituted Analogues Data extracted from a study on tetrazole-piperazinesulfonamide hybrids. researchgate.net
| Compound ID (from source) | Phenylsulfonyl Substituent (R) | SiHa | MDA-MB-231 | PANC-1 |
|---|---|---|---|---|
| 7g | 4-CH₃ | >100 | >100 | <0.1 |
| 7l | 4-Cl | 0.4 | 0.3 | <0.1 |
| 7p | 2,4-di-Cl | 0.8 | 0.9 | <0.1 |
| 7s | 4-F | 0.5 | 0.3 | <0.1 |
| 7t | 4-Br | 0.4 | 0.4 | <0.1 |
Modifications of the Piperazine Core and Resultant Activity Changes
The central piperazine ring is not merely a linker but a fundamental component that influences the compound's physicochemical properties and conformational rigidity. dntb.gov.ua Its modification has been a key area of SAR investigation. nih.gov
Ring Replacement : The substitution of the piperazine ring with other heterocyclic systems often leads to a dramatic loss of activity. In one study, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a "particularly noticeable decrease" in biological effect. nih.gov Conversely, expanding the ring to a homopiperazine (B121016) has been shown to be well-tolerated in some series and can even improve activity. nih.govnih.gov Replacement with a piperidine (B6355638) ring was also tolerated in certain dopamine (B1211576) transporter (DAT) inhibitors and led to improved metabolic stability. nih.gov Comparative studies between piperazine and piperidine analogues suggest they may adopt different binding modes at their targets. nih.gov
Conformational Rigidity : The inherent rigidity of the piperazine ring is considered crucial for maintaining the correct orientation of the N1 and N4 substituents. researchgate.net Studies on nucleozin (B1677030) analogues, which feature a piperazine core, demonstrated that increasing the flexibility of this core by replacing it with an open-chain ethylenediamine (B42938) group led to less active compounds. plos.orgbiorxiv.org This loss of activity highlights the necessity of the conformationally constrained piperazine ring for potent biological action. biorxiv.org Conversely, introducing an even more rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane, has been explored as a strategy to potentially enhance binding ability compared to piperazine analogues. plos.org
Table 3: Effect of Piperazine Core Modifications on Biological Activity
| Modification | Resultant Activity Change | Reference |
|---|---|---|
| Replacement with Morpholine | Noticeable decrease | nih.gov |
| Replacement with Pyrrolidine | Noticeable decrease | nih.gov |
| Replacement with Homopiperazine | Activity maintained or improved | nih.govnih.gov |
| Replacement with Piperidine | Activity maintained; improved stability | nih.govnih.gov |
| Replacement with Ethylenediamine (Increased Flexibility) | Decreased activity | plos.orgbiorxiv.org |
Substitutions at N1 and N4 Positions
The piperazine core has two nitrogen atoms, N1 and N4, which serve as key points for chemical modification. Structure-activity relationship (SAR) studies have explored how different substituents at these positions influence the biological effects of the resulting analogues.
The N4 position is characterized by the phenylsulfonyl group. Research on related (phenylsulfonyl)piperazine scaffolds as inhibitors of the Aedes aegypti Kir1 (AeKir) channel has shown that substitutions on the phenyl ring of this group are critical for activity. For instance, in a series of related analogues, moving a nitro or cyano group from the para to the ortho position on an aniline (B41778) ring attached to the piperazine resulted in a significant loss of potency. chemrxiv.org Similarly, a simplified 3-fluoro-4-nitro derivative showed reduced activity. chemrxiv.org
The N1 position is occupied by a 4-fluorobenzyl group. The importance of this fragment has been highlighted in the development of tyrosinase inhibitors, where a library of compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment yielded several potent inhibitors. nih.gov In studies on AeKir channel inhibitors, replacing the benzyl group at N1 with other moieties, such as a 2-furylmethyl group, led to a decrease in potency. chemrxiv.org However, moving from a 2-furyl to a 3-furyl substituent regained some of the lost activity. chemrxiv.org The addition of a methyl group to the benzylic position also resulted in a decline in activity. chemrxiv.org These findings underscore the sensitivity of the target receptor or enzyme to the nature of the substituent at the N1 position.
The following table summarizes the inhibitory activity of several analogues with substitutions at the N1 position against the AeKir channel, demonstrating the impact of these modifications. chemrxiv.org
| Compound ID | N1-Substituent | AeKir IC50 (µM) |
| 1 | 4-pyridinylmethyl | 0.467 |
| 9a | 2-furylmethyl | 1.29 |
| 9b | 3-furylmethyl | 0.713 |
| 9c | 1-(4-pyridinyl)ethyl | 1.65 |
| 9s | 5-methyl-1,3,4-thiadiazole | 0.381 |
| 9t | 2-benzofuran | 0.381 |
| 9u | 2-benzisoxazole | 6.12 |
Data sourced from ChemRxiv. chemrxiv.org
Conformational Aspects of the Piperazine Ring and Biological Function
The three-dimensional structure of the piperazine ring is a crucial determinant of how the molecule interacts with its biological target. Piperazine rings typically adopt a stable chair conformation to minimize steric strain. Computational studies, such as those using Density Functional Theory (DFT), are employed to analyze the structural and electronic properties of piperazine derivatives. researchgate.net
For the related molecule 1-(4-Fluorophenyl)piperazine, a potential energy surface scan has been used to identify the most stable minimum energy conformer. researchgate.net Such analyses, which include examining frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), help in understanding the molecule's reactivity and binding capabilities. researchgate.net The piperazine moiety is a common pharmacophore in many drugs that act on the nervous system, and its specific conformation is key to its interaction with various neuroligands. researchgate.net While specific crystallographic or advanced conformational data for 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine is not detailed in the provided sources, the principles from related structures suggest that the chair conformation of its piperazine ring is the most likely and energetically favorable state, positioning the N1 and N4 substituents in equatorial positions to minimize steric hindrance and facilitate optimal target binding.
Comparative SAR Studies with Related Piperazine Scaffolds
The (phenylsulfonyl)piperazine scaffold has been explored across various therapeutic targets, providing a basis for comparative SAR analysis. Its effectiveness can be contrasted with other piperazine-containing structures.
In the context of inhibitors for the Aedes aegypti Kir1 channel, the (phenylsulfonyl)piperazine core has been identified as a potent scaffold. nih.gov Further optimization of this scaffold has led to compounds with improved in vitro potency and toxicity against mosquito larvae. nih.gov
When compared to other scaffolds in antiviral research, the phenylsulfonyl group shows distinct effects. In the development of Chikungunya virus (CHIKV) inhibitors, a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were investigated. nih.gov The starting compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, showed an EC50 of 8.68 µM, and optimization led to a derivative with improved antiviral activity (EC50 of 3.95 µM) and a better cytotoxicity profile. nih.gov
In another antiviral study, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed. frontiersin.org A direct comparison with previously studied (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines revealed the critical role of the N1 substituent on the pyrazole (B372694) ring. Surprisingly, replacing the phenyl ring at the N1 position with a phenylsulfonyl group completely abolished the activity against Dengue Virus (DENV-2) and West-Nile Virus (WNV) replication, while the N-phenyl analogues showed activity. frontiersin.org However, the N-phenylsulfonyl analogues were potent inhibitors of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org This highlights how the inclusion of the phenylsulfonyl moiety can dramatically shift the antiviral spectrum and potency of a compound series.
The table below provides a comparison of antiviral activities for different piperazine scaffolds.
| Compound Class | Target Virus | Activity | Reference |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidines | Chikungunya Virus (CHIKV) | EC50 values in the low micromolar range (e.g., 3.95 µM for the optimized compound). | nih.gov |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Dengue Virus (DENV-2) | Several derivatives showed activity. | frontiersin.org |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Dengue Virus (DENV-2) | Activity was completely abolished by the phenylsulfonyl group. | frontiersin.org |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV) | Potent and selective inhibitors (EC50 ranging from 3.6 to 11.5 µM). | frontiersin.org |
Computational Chemistry and Drug Design Applications in the Study of 1 4 Fluorobenzyl 4 Phenylsulfonyl Piperazine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. This knowledge is crucial for structure-based drug design. In the context of piperazine-containing compounds, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.
For instance, research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which share the arylsulfonyl piperazine (B1678402) core, has utilized molecular docking to investigate their affinity for Carbonic Anhydrase IX (CAIX), a protein overexpressed in many types of cancer. nih.gov Similarly, compounds featuring the 4-fluorobenzylpiperazine moiety have been docked into the active site of tyrosinase to understand their potential as inhibitors of this enzyme, which is involved in hyperpigmentation disorders. unica.it
A critical outcome of molecular docking is the identification of the binding pocket on the target protein and the key amino acid residues that interact with the ligand. nih.gov These interactions anchor the ligand in the active site and are essential for its biological activity.
In studies of arylsulfonyl piperazine derivatives targeting Carbonic Anhydrase IX, docking simulations identified a binding pocket involving key residues such as Arg6, Trp9, Gln71, Leu91, Gln92, and Pro202. nih.gov For compounds containing the 4-fluorobenzylpiperazine scaffold targeting tyrosinase, docking analysis revealed that the 4-fluorobenzyl portion projects towards the enzyme's two copper ions, engaging in interactions with residues like H263, V283, and A286. unica.it These findings are crucial for understanding how modifications to the ligand structure could enhance binding and selectivity.
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed in kcal/mol, which helps rank potential drug candidates. mdpi.com Lower binding energy values typically indicate a more stable and favorable ligand-protein complex.
In a study on a series of 1,8-naphthalimide-arylsulfonyl derivatives, molecular docking predicted binding affinities towards the CAIX protein ranging from -7.39 to -8.61 kcal/mol. nih.gov The compound with the highest predicted affinity demonstrated the most favorable interactions within the binding pocket. The binding mode for 4-fluorobenzylpiperazine-based tyrosinase inhibitors suggested a consistent orientation where the fluorobenzyl group is positioned near the catalytic copper ions. unica.it
Table 1: Predicted Binding Affinities of Arylsulfonyl Piperazine Analogs against CAIX Data sourced from a molecular docking study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov
| Compound Code | Binding Affinity (kcal/mol) |
| SA1 | -7.39 |
| SA2 | -8.39 |
| SA3 | -7.92 |
| SA4 | -8.04 |
| SA5 | -7.95 |
| SA6 | -7.65 |
| SA7 | -8.61 |
Detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.
For arylsulfonyl piperazine derivatives docked into CAIX, the interactions involved two to five hydrogen bonds with various amino acid residues. nih.gov In the case of 4-fluorobenzylpiperazine compounds targeting tyrosinase, the binding was characterized by π-stacking interactions with a key histidine residue (H263) and hydrophobic contacts with valine (V283) and alanine (B10760859) (A286) residues. unica.it Understanding these specific interactions is fundamental for rational drug design, as it allows chemists to modify the ligand to enhance these favorable contacts and improve potency and selectivity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies used in the early stages of drug discovery to identify promising lead compounds from large chemical databases. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Pharmacophore models can be generated based on the structure of a known active ligand or the ligand-binding site of a target protein. These models serve as 3D search queries for screening large compound libraries.
In the development of tyrosinase inhibitors, the 4-fluorobenzylpiperazine moiety was identified as a key pharmacophoric feature essential for inhibitory activity. unica.it A pharmacophore model for this class of compounds would include features such as a hydrophobic group (the phenyl ring), a hydrogen bond acceptor (the fluorine atom), and the spatial arrangement of the piperazine ring. Such models help in identifying novel scaffolds that retain the crucial interactive features required for binding to the target.
Virtual screening uses computational methods to screen vast libraries of compounds against a biological target, prioritizing a smaller, more manageable subset for experimental testing. nih.govresearchgate.net This approach significantly reduces the time and cost associated with high-throughput screening. researchgate.net
The process typically involves docking millions of commercially available or virtual compounds into the target's binding site. The top-scoring compounds are then selected for further analysis and experimental validation. researchgate.net Once an initial "hit" compound is identified, its structure can be computationally modified and optimized to improve its affinity, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. researchgate.netchemrxiv.org For a scaffold like 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine, this process would involve exploring modifications to the fluorobenzyl and phenylsulfonyl groups to enhance interactions with a specific target's binding pocket, guided by the insights gained from molecular docking and pharmacophore studies.
Molecular Dynamics Simulations to Explore Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For "this compound," MD simulations are instrumental in understanding its conformational stability and how it interacts with potential biological targets.
In a typical MD simulation of this compound, the molecule is placed in a simulated physiological environment, often a box of water molecules with appropriate ions to mimic cellular conditions. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very small time steps. This process, repeated millions of times, generates a trajectory that reveals the dynamic nature of the molecule.
Interaction Dynamics: When the target of "this compound" is known, MD simulations can be used to model their interaction. The compound would be docked into the active site of the target protein, and an MD simulation of the entire complex would be performed. This would allow researchers to observe the stability of the binding pose and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are formed and broken over time. For instance, the fluorine atom on the benzyl (B1604629) group might form specific interactions that contribute to the binding affinity. The phenylsulfonyl group would also be analyzed for its role in anchoring the molecule within the binding pocket.
A hypothetical analysis of a 100-nanosecond MD simulation could yield the following data:
| Metric | Value | Interpretation |
| RMSD of Ligand | 1.5 Å | Indicates stable binding within the receptor pocket. |
| RMSF of Protein | Varies | Highlights flexible regions of the protein upon ligand binding. |
| Hydrogen Bonds | 2-3 persistent | Suggests key residues involved in polar interactions. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of "this compound." These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals: A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
For "this compound," the HOMO is likely to be localized on the electron-rich phenyl rings, while the LUMO may be distributed across the electron-withdrawing sulfonyl group. The precise energies and distributions would be calculated using methods like Density Functional Theory (DFT).
Reactivity: The electronic structure analysis also helps in predicting sites of reactivity. By calculating the electrostatic potential on the molecular surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. This information is invaluable for understanding how the molecule might interact with biological macromolecules or how it might be metabolized. For example, the oxygen atoms of the sulfonyl group are expected to be regions of high negative electrostatic potential, making them potential hydrogen bond acceptors.
A summary of hypothetical quantum chemical calculation results:
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability. |
| Dipole Moment | 3.5 D | Suggests the molecule has a moderate polarity. |
Computational Approaches for Scaffold Optimization and Novel Derivative Design
Computational methods are pivotal in the rational design of new molecules based on the "this compound" scaffold. These approaches aim to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.
Scaffold Hopping and Bioisosteric Replacement: One common strategy is scaffold hopping, where the core piperazine structure might be replaced with other ring systems to explore new chemical space while retaining the key pharmacophoric features. Another approach is bioisosteric replacement, where specific functional groups are swapped for others with similar physical or chemical properties to enhance desired characteristics. For example, the fluorine atom could be replaced with a chlorine atom or a methyl group to probe the effect on binding. Similarly, the phenylsulfonyl group could be replaced with other sulfonyl-containing moieties or different electron-withdrawing groups to modulate potency and selectivity.
Structure-Based and Ligand-Based Drug Design: If the 3D structure of the biological target is known, structure-based drug design (SBDD) can be used. This involves computationally docking new virtual derivatives into the active site and predicting their binding affinity using scoring functions. This allows for the rapid screening of large virtual libraries of compounds before committing to chemical synthesis.
If the target structure is unknown, ligand-based drug design (LBDD) methods can be applied. These techniques use the known structure-activity relationships (SAR) of a series of active molecules to build a pharmacophore model. This model represents the essential 3D arrangement of functional groups required for biological activity. New molecules can then be designed to fit this model.
The following table illustrates a hypothetical scaffold optimization study:
| Derivative Modification | Predicted Affinity (nM) | Rationale |
| Replace 4-fluorobenzyl with 4-chlorobenzyl | 15 | Explore the effect of halogen size and electronegativity. |
| Replace phenylsulfonyl with naphthalenesulfonyl | 25 | Investigate the impact of a larger aromatic system. |
| Replace piperazine with homopiperazine (B121016) | 50 | Assess the influence of ring size on conformational flexibility. |
Broader Pharmacological Scope and Research Applications of 1 4 Fluorobenzyl 4 Phenylsulfonyl Piperazine
Role as a Chemical Probe for Biological Pathway Elucidation
While direct studies detailing the use of 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine as a specific chemical probe for elucidating biological pathways are not extensively documented, the known biological activities of its core components suggest a strong potential for such applications. The phenylsulfonylpiperazine scaffold, for instance, has been identified as a potent inhibitor of the Aedes aegypti Kir1 (inwardly rectifying potassium) channel, a crucial target for the development of novel mosquitocides. nih.gov Derivatives of this scaffold have demonstrated larvicidal activity, highlighting their ability to disrupt vital physiological pathways in insects. nih.gov
Given this precedent, this compound could be employed to investigate the role of specific ion channels or related signaling pathways in various organisms. The presence of the fluorine atom provides a useful spectroscopic marker for techniques such as 19F-NMR, which can be used to study its binding to target proteins and to probe the molecular environment of the binding site. Furthermore, radiolabeled versions of this compound could be synthesized for use in positron emission tomography (PET) imaging, enabling the visualization and quantification of its target's expression and distribution in living systems. nih.gov
The biological activities of related fluorobenzylpiperazine derivatives further underscore the potential of the title compound as a chemical probe. For example, 1-(4-fluorobenzyl)piperazine (B185958) is a known precursor in the synthesis of molecules with diverse biological activities, including chemokine antagonists and enzyme inhibitors. sigmaaldrich.com This suggests that this compound could be used to probe the function of G protein-coupled receptors (GPCRs) and various enzymes, thereby aiding in the elucidation of their roles in health and disease.
Contribution to Understanding Heterocyclic Medicinal Chemistry
The structure of this compound serves as an excellent case study in the principles of heterocyclic medicinal chemistry. The piperazine (B1678402) ring, a common motif in drug discovery, is a versatile scaffold that can be readily functionalized at its two nitrogen atoms to modulate physicochemical properties and biological activity. nih.govnih.gov In this compound, one nitrogen is substituted with a 4-fluorobenzyl group, while the other is attached to a phenylsulfonyl moiety.
The 4-fluorobenzyl group is a bioisostere of a benzyl (B1604629) group, where the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. researchgate.net The phenylsulfonyl group, on the other hand, is an important pharmacophore found in a variety of therapeutic agents, including antibacterial and anticancer drugs. nih.govresearchgate.net The combination of these three components—piperazine, 4-fluorobenzyl, and phenylsulfonyl—creates a molecule with a unique three-dimensional shape and electronic distribution, which dictates its interaction with biological targets.
Structure-activity relationship (SAR) studies on related phenylsulfonylpiperazine derivatives have provided valuable insights into the chemical features required for specific biological activities. For instance, research on inhibitors of the Aedes aegypti Kir1 channel has shown that modifications to the phenyl ring of the phenylsulfonyl group can significantly impact potency. nih.gov Similarly, studies on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated the importance of the substitution pattern on the benzenesulfonamide (B165840) moiety for antitubercular activity. researchgate.netnih.gov These findings contribute to a deeper understanding of how subtle structural changes in heterocyclic compounds can translate into significant differences in pharmacological effects.
Potential for Scaffold Diversification in Target-Oriented Synthesis
The modular nature of this compound makes it an attractive starting point for scaffold diversification in target-oriented synthesis. The piperazine core provides a central hub from which different chemical functionalities can be appended, allowing for the rapid generation of a library of analogues with diverse biological activities. researchgate.netwisdomlib.org
For example, the phenyl ring of the phenylsulfonyl group can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule and optimize its interaction with a specific target. Similarly, the benzyl group can be replaced with other aromatic or heterocyclic rings to explore different binding pockets. The piperazine ring itself can be modified, for instance, by introducing substituents on the carbon atoms to create chiral centers and explore the impact of stereochemistry on biological activity.
The synthetic accessibility of the starting materials, such as 1-(4-fluorobenzyl)piperazine and various benzenesulfonyl chlorides, facilitates the synthesis of a wide range of derivatives. sigmaaldrich.com This allows for a systematic exploration of the chemical space around the core scaffold, which is a key strategy in modern drug discovery for identifying novel lead compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of the piperazine scaffold has been demonstrated in the successful development of numerous approved drugs for a wide range of therapeutic indications. nih.govijbpas.com
Future Perspectives and Research Directions for 1 4 Fluorobenzyl 4 Phenylsulfonyl Piperazine
Exploration of Additional Biological Targets and Pathways
The modular nature of 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine suggests a high potential for interaction with a variety of biological targets. Future research should systematically explore these possibilities, moving beyond currently understood activities of related compounds.
The 1-(4-fluorobenzyl)piperazine (B185958) fragment is a known precursor to a range of biologically active molecules. ncats.io This includes inhibitors of key enzyme families such as kinases (e.g., EGFR and Aurora A kinase) and cholinesterases, as well as antagonists for G-protein coupled receptors (GPCRs) like chemokine and neurokinin-2 receptors. Consequently, a primary avenue of future research should be the screening of this compound against panels of these target classes.
Similarly, the phenylsulfonylpiperazine core has been the subject of structure-activity relationship (SAR) studies that have identified potent inhibitors of viral replication, such as for the Chikungunya virus, and inhibitors of ion channels, like the Aedes aegypti Kir1 potassium channel, for the development of novel mosquitocides. nih.govresearchgate.net This suggests that this compound could be a valuable lead compound for the development of new anti-viral agents and insecticides.
A summary of potential biological targets for this compound based on the activities of its core scaffolds is presented in Table 1.
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Kinases | EGFR, Aurora A | Activity of 1-(4-fluorobenzyl)piperazine precursors. |
| GPCRs | Chemokine receptors, Neurokinin-2 receptors | Activity of 1-(4-fluorobenzyl)piperazine precursors. |
| Cholinesterases | Acetylcholinesterase, Butyrylcholinesterase | Activity of 1-(4-fluorobenzyl)piperazine precursors. |
| Viral Proteins | Chikungunya virus replication machinery | Activity of phenylsulfonylpiperazine analogs. researchgate.net |
Future research should not be limited to these known target classes. Broad-based phenotypic screening in various disease models, such as cancer cell lines and infectious disease models, could uncover entirely new therapeutic applications for this compound. researchgate.net
Development of Advanced Synthetic Methodologies
The synthesis of this compound and its analogs can be significantly enhanced by adopting modern synthetic techniques. While traditional methods for piperazine (B1678402) synthesis are well-established, they often require multiple steps and harsh reaction conditions. nih.gov Advanced methodologies can offer more efficient, sustainable, and diverse routes to this and related compounds.
Recent advances in organic synthesis that are particularly relevant include:
Photoredox Catalysis: This technique uses light to initiate chemical reactions, often under mild conditions. It has been successfully applied to the synthesis of C-substituted piperazines and could be adapted for the late-stage functionalization of the this compound scaffold. mdpi.comnih.govacs.orgacs.orgorganic-chemistry.org
Flow Chemistry: Performing reactions in continuous flow reactors can improve reaction efficiency, safety, and scalability. One-pot and microwave-assisted flow synthesis of monosubstituted piperazines have been reported, providing a template for the development of streamlined syntheses of the target compound. nih.govmdpi.comresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts can provide an alternative to metal-based catalysts, often with high stereoselectivity and reduced environmental impact. Piperazine-functionalized polymers have been used as reusable organocatalysts, suggesting the potential for autocatalytic or template-directed syntheses. rsc.org
Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to rapidly generate large libraries of analogs of this compound for high-throughput screening. combichemistry.comrsc.org This approach involves the systematic combination of different building blocks to create a diverse set of molecules.
A comparison of traditional and advanced synthetic methodologies for piperazine derivatives is presented in Table 2.
Table 2: Comparison of Synthetic Methodologies for Piperazine Derivatives
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional Synthesis | Well-established procedures. | Often multi-step, harsh conditions, limited diversity. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. mdpi.comnih.govacs.orgacs.orgorganic-chemistry.org | Requires specialized equipment (photoreactors). |
| Flow Chemistry | Improved efficiency, scalability, and safety. nih.govmdpi.comresearchgate.net | Initial setup costs can be high. |
| Organocatalysis | Metal-free, often stereoselective, environmentally friendly. rsc.org | Catalyst development can be challenging. |
The application of these advanced methods will not only facilitate the synthesis of this compound itself but will also enable the creation of a diverse library of analogs with modified substitution patterns on both the fluorobenzyl and phenylsulfonyl rings, which is crucial for detailed SAR studies.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully elucidate the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data, including proteomics, metabolomics, and transcriptomics, can provide a comprehensive understanding of the compound's mechanism of action, identify biomarkers of its activity, and potentially uncover off-target effects.
While specific multi-omics studies on this compound are currently lacking, the approach has been successfully applied to other piperazine-containing drugs. For instance, in silico and in vitro metabolic studies of some anti-cancer drugs with piperazine rings have helped to predict and understand their bioactivation pathways and potential for toxicity. nih.gov Such studies can be extended to include:
Proteomics: To identify the protein targets of the compound and to understand how it alters protein expression and post-translational modifications within the cell.
Metabolomics: To study the effects of the compound on cellular metabolism and to identify its metabolic fate. Studies on the metabolism of other piperazine-based compounds have revealed the involvement of cytochrome P450 enzymes. researchgate.net
Transcriptomics: To analyze changes in gene expression profiles in response to treatment with the compound, providing insights into the cellular pathways it modulates.
The integration of these multi-omics datasets will be crucial for building a complete picture of the pharmacological profile of this compound, moving beyond a single-target-focused approach.
Application in Novel Drug Discovery Paradigms
Beyond its potential as a traditional therapeutic agent, this compound can be utilized in more innovative drug discovery paradigms.
Chemical Probes: With appropriate modifications, such as the incorporation of a reporter tag or a photoreactive group, this compound could be developed into a chemical probe to study the function of its biological targets in their native environment.
DNA-Encoded Libraries (DECLs): The piperazine scaffold is amenable to incorporation into DECLs, which are vast collections of compounds individually tagged with a unique DNA barcode. researchgate.netnih.govrsc.org This technology allows for the rapid screening of millions of compounds against a purified protein target. The synthesis of a DECL based on the this compound core could lead to the discovery of potent and selective ligands for a wide range of proteins.
PROTACs and Molecular Glues: The piperazine moiety is a common linker component in the design of Proteolysis Targeting Chimeras (PROTACs) and is found in molecular glues. medchemexpress.com These are novel therapeutic modalities that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound could serve as a starting point for the design of novel PROTACs or molecular glues, by attaching a ligand for an E3 ubiquitin ligase and a ligand for a target protein of interest.
The application of these novel paradigms will significantly expand the utility of the this compound scaffold in modern drug discovery and chemical biology.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:
Alkylation of Piperazine: Reacting 1-(4-fluorobenzyl)piperazine with phenylsulfonyl chloride in a polar aprotic solvent (e.g., DCM) using a base like DIEA to neutralize HCl .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., with Et₂O) is used to isolate the product .
Yield Optimization: Excess sulfonyl chloride (1.2 equiv.), controlled temperature (room temp. to 40°C), and inert atmosphere improve yields (typically 50–85%) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific NMR signals confirm its structure?
Methodological Answer:
¹H/¹³C-NMR:
- Piperazine protons: Multiplets at δ 2.45–3.75 ppm (CH₂ groups).
- 4-Fluorobenzyl group: Aromatic protons at δ 6.99–7.32 ppm (doublets, J = 8.9 Hz) and a singlet for the benzylic CH₂ (δ 3.48 ppm) .
- Phenylsulfonyl group: Aromatic protons at δ 7.34–7.94 ppm (meta/para substitution pattern) .
FT-IR: Sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
Mass Spectrometry: ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈FN₂O₂S: calc. 341.11, found 341.09) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the tyrosinase inhibitory mechanism of this compound derivatives?
Methodological Answer:
Target Preparation: Obtain the tyrosinase crystal structure (PDB: e.g., 2Y9X) and prepare the ligand (protonation, energy minimization) .
Docking Software: Use AutoDock Vina or Schrödinger Glide. Define the active site around copper ions and key residues (His263, Asn260) .
Key Interactions:
- 4-Fluorobenzyl group: Hydrophobic packing with Phe264.
- Sulfonyl group: Hydrogen bonding with Asn260 .
Validation: Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values (e.g., 0.18 μM for similar derivatives) .
Q. What strategies are effective in resolving contradictory IC₅₀ values for this compound across different biological assays?
Methodological Answer:
Assay Standardization:
- Use identical cell lines (e.g., B16F10 for melanogenesis) and enzyme sources (recombinant vs. tissue-extracted tyrosinase) .
Control for Redox Interference: Include antioxidants (e.g., ascorbic acid) to distinguish direct enzyme inhibition from redox-based false positives .
Meta-Analysis: Compare data across studies using tools like PRISMA. For example, IC₅₀ discrepancies (0.18 μM vs. 1.2 μM) may arise from variations in L-DOPA substrate concentration (0.5 mM vs. 2.0 mM) .
Q. How does the introduction of sulfonyl groups affect the compound’s pharmacokinetic properties, and what methodologies assess this impact?
Methodological Answer:
Lipophilicity Adjustment: Sulfonyl groups reduce logP (e.g., from 3.2 to 2.5), improving aqueous solubility but potentially limiting blood-brain barrier (BBB) penetration. Measure via shake-flask method or HPLC-derived logk .
In Vivo PK Studies:
- Administration: Intravenous/oral dosing in rodents (e.g., 10 mg/kg).
- Analysis: LC-MS/MS quantifies plasma/brain concentrations. For analogs, brain-to-blood ratios of 3.5 indicate moderate CNS availability .
Metabolite ID: Use H/D exchange MS to detect sulfone oxidation or piperazine ring cleavage .
Q. What crystallographic techniques validate the three-dimensional conformation of this compound, and how does conformation influence biological activity?
Methodological Answer:
Single-Crystal X-Ray Diffraction:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refine structures with SHELXL .
- Key Metrics:
- Dihedral Angles: ~40° between aromatic rings (affects π-π stacking).
- Piperazine Chair Conformation: Stabilizes interactions with flat enzyme active sites .
Conformational Impact: A planar sulfonyl-phenyl group enhances tyrosinase binding, while a twisted 4-fluorobenzyl group reduces off-target σ1 receptor activity .
Data Contradiction Analysis Example:
Issue: Discrepancies in reported IC₅₀ values for tyrosinase inhibition.
Resolution:
- Assay Variability: Differences in pre-incubation time (10 vs. 30 min) alter inhibitor-enzyme equilibration .
- Structural Analogues: Compare only derivatives with identical substituents (e.g., 3-chloro vs. 4-nitro groups on the phenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
